Bis(azepan-1-ylmethyl)phosphinic acid

Description

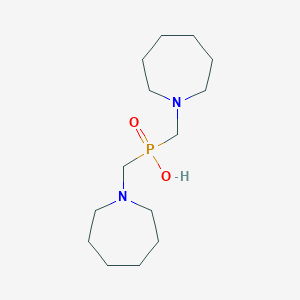

Bis(azepan-1-ylmethyl)phosphinic acid is a phosphinic acid derivative featuring two azepane (a seven-membered cyclic amine) groups attached to a phosphinate core via methylene linkers. Phosphinic acids (H₂P(O)OH derivatives) are organophosphorus compounds with diverse biochemical applications, including enzyme inhibition and metal coordination .

Properties

Molecular Formula |

C14H29N2O2P |

|---|---|

Molecular Weight |

288.37 g/mol |

IUPAC Name |

bis(azepan-1-ylmethyl)phosphinic acid |

InChI |

InChI=1S/C14H29N2O2P/c17-19(18,13-15-9-5-1-2-6-10-15)14-16-11-7-3-4-8-12-16/h1-14H2,(H,17,18) |

InChI Key |

DNLLHMWOFVFBRZ-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)CP(=O)(CN2CCCCCC2)O |

Canonical SMILES |

C1CCCN(CC1)CP(=O)(CN2CCCCCC2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Activity

- Linear Alkyl Chains: The n-hexyl derivative (N-n-hexylaminomethyl-P-aminomethylphosphinic acid, 13) exhibited high potency against Helicobacter pylori urease (IC₅₀ = 16.9 μM in E. coli systems; Ki = 0.29 μM for purified enzyme) . Its activity increased tenfold after preincubation, suggesting time-dependent binding .

- Methyl Substituents: Monomethylated analogs (e.g., compound 8) showed strong activity against Sporosarcina pasteurii urease (Ki = 108 nM), while dimethylated (e.g., 17, 21) and tetramethylated (23) derivatives had reduced potency, indicating steric hindrance limits efficacy .

- Cyclic vs.

Table 1: Urease Inhibition by Bis(aminomethyl)phosphinic Acid Derivatives

| Compound | Substituent | Target Urease | IC₅₀ (μM) | Ki (μM) | Reference |

|---|---|---|---|---|---|

| 13 | n-hexyl | H. pylori | 16.9 | 0.29 | |

| 8 | monomethyl | S. pasteurii | N/A | 0.108 | |

| Acetohydroxamic acid | Reference inhibitor | H. pylori | ~200 | N/A |

HIV-1 Protease Inhibitors

C₂-symmetric bis(aminomethyl)phosphinic acids are potent HIV-1 protease inhibitors. For example:

- C2-Symmetric Phenyl Derivatives: Compounds with aromatic substituents exhibit nanomolar inhibitory activity by mimicking peptide substrates and interacting with the protease active site .

- Structural Water Mimicry : Azepane’s bulkiness may disrupt the "structural water" network critical for protease binding, unlike smaller substituents .

ACE Inhibitors

Phosphinic acids like [[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-proline act as ACE inhibitors with prolonged oral efficacy . The azepane group’s hydrophobicity and size could modulate bioavailability and binding kinetics compared to phenyl or alkyl chains.

Key Structural and Functional Insights

- Steric Effects : Bulky substituents (e.g., tetramethyl or cyclic amines) often reduce enzyme inhibition, while linear chains (e.g., n-hexyl) optimize binding pockets .

- Electronic Effects : The phosphinate group’s ability to coordinate metal ions (e.g., Ni²⁺ in urease) is critical for activity, modulated by substituent electron-donating/withdrawing properties .

- Symmetry : C₂-symmetric derivatives enhance target selectivity in proteases but may limit adaptability to asymmetric enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.